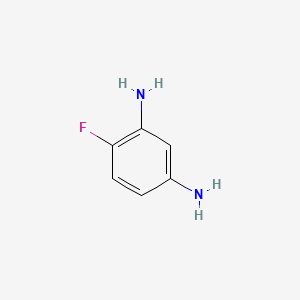

4-Fluorobenzene-1,3-diamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-fluorobenzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2/c7-5-2-1-4(8)3-6(5)9/h1-3H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNDFYLBDUWCFJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20211696 | |

| Record name | 4-Fluorobenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20211696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6264-67-1 | |

| Record name | 4-Fluoro-1,3-phenylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6264-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluorobenzene-1,3-diamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006264671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluorobenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20211696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluorobenzene-1,3-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.843 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Fluorobenzene-1,3-diamine: Properties, Synthesis, and Applications

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and material scientists working with 4-Fluorobenzene-1,3-diamine (CAS 6264-67-1). It moves beyond a simple data sheet to provide in-depth insights into the compound's chemical behavior, synthesis, and practical applications, grounded in established scientific principles.

Core Molecular and Physicochemical Profile

This compound, also known as 4-fluoro-m-phenylenediamine, is an aromatic amine whose utility is defined by the interplay of its three functional groups: two electron-donating amino groups and one electron-withdrawing fluorine atom. This unique substitution pattern governs its reactivity, stability, and suitability as a precursor in diverse synthetic applications.[1]

The amino groups are strong activating groups in electrophilic aromatic substitution, while the fluorine atom, though deactivating, acts as an ortho-, para-director. This electronic arrangement makes the molecule a versatile building block, particularly in the synthesis of dyes, polymers, and biologically active compounds.[1]

Key Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 6264-67-1 | [2][3] |

| Molecular Formula | C₆H₇FN₂ | [3][4] |

| Molecular Weight | 126.13 g/mol | [3][4] |

| Appearance | White to brown powder or lump | |

| Melting Point | 34-37 °C (lit.) | [1] |

| Boiling Point | 152-153 °C (at 22-23 mmHg) | [1] |

| Purity | ≥ 98% (GC) | |

| Synonyms | 1,3-Diamino-4-fluorobenzene, 4-Fluoro-m-phenylenediamine | [2] |

Molecular Structure

The structure of this compound is fundamental to its chemical character.

Caption: 2D structure of this compound.

Expected Spectroscopic Characteristics

¹H NMR Spectroscopy

In a typical deuterated solvent like CDCl₃, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons.

-

Amine Protons (NH₂): Two broad singlets are anticipated, likely in the range of 3.5-4.5 ppm. The exact chemical shift can vary with concentration and solvent.

-

Aromatic Protons (Ar-H): The three aromatic protons will form a complex splitting pattern due to ¹H-¹H and ¹H-¹⁹F coupling.

-

The proton at C2 (ortho to one NH₂ and meta to F and the other NH₂) would likely appear around 6.0-6.5 ppm.

-

The proton at C5 (ortho to F and meta to both NH₂ groups) would be further downfield and show coupling to fluorine.

-

The proton at C6 (ortho to one NH₂ and meta to F) would also be in the 6.0-6.8 ppm region.

-

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will display six distinct signals for the aromatic carbons, with the key feature being the carbon-fluorine coupling.[5]

-

C4 (Carbon-Fluorine Bond): This carbon will exhibit the most prominent feature: a large doublet with a coupling constant (¹JCF) typically in the range of 230-260 Hz.[5] Its chemical shift will be significantly downfield due to the direct attachment of the electronegative fluorine atom.

-

C3 and C5 (Ortho to Fluorine): These carbons will appear as doublets with a smaller coupling constant (²JCF) of approximately 20-25 Hz.

-

C6 (Meta to Fluorine): This carbon will show an even smaller coupling constant (³JCF), typically around 5-10 Hz.

-

C1 and C2: These carbons will have chemical shifts primarily influenced by the amino groups. C1 and C3, being attached to the NH₂ groups, will appear around 140-150 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the primary amine and fluoroaromatic functionalities.

-

N-H Stretching: A characteristic pair of medium-to-strong absorption bands between 3300 and 3500 cm⁻¹ corresponds to the symmetric and asymmetric stretching of the primary amine (-NH₂) groups.

-

Aromatic C=C Stretching: Multiple sharp peaks will be observed in the 1450-1600 cm⁻¹ region.

-

C-N Stretching: A strong band is expected in the 1250-1350 cm⁻¹ region.

-

C-F Stretching: A strong, distinct absorption band in the 1100-1250 cm⁻¹ region is indicative of the carbon-fluorine bond.

Synthesis and Reactivity

Recommended Synthetic Pathway: Reduction of 4-Fluoro-3-nitroaniline

A common and efficient laboratory-scale synthesis involves the chemical reduction of the corresponding nitro compound, 4-fluoro-3-nitroaniline.[6] This precursor is commercially available and can be synthesized by the nitration of p-fluoroaniline under anhydrous conditions.[6][7]

Caption: General reaction scheme for the synthesis.

Detailed Experimental Protocol: Synthesis via Stannous Chloride Reduction

Causality: This protocol utilizes stannous chloride (SnCl₂) in concentrated hydrochloric acid, a classic and reliable method for the reduction of aromatic nitro groups. The acidic medium protonates the nitro group, facilitating the multi-step electron transfer from Sn(II) to Sn(IV), which ultimately converts the nitro group to an amine.

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-fluoro-3-nitroaniline (1 equivalent).

-

Reagent Addition: Add granular tin (Sn) or stannous chloride dihydrate (SnCl₂·2H₂O) (approximately 3-4 equivalents).

-

Reaction Initiation: Slowly add concentrated hydrochloric acid (HCl) or ethanol as a solvent. The reaction is often exothermic and may require initial cooling in an ice bath.

-

Heating: After the initial exothermic reaction subsides, heat the mixture to reflux (typically 80-100 °C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Workup - Neutralization: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully neutralize the excess acid by adding a concentrated aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) until the solution is strongly basic (pH > 10). This step is crucial as it deprotonates the newly formed amine and precipitates tin salts (stannic hydroxide).

-

Extraction: Extract the aqueous slurry with an organic solvent such as ethyl acetate or dichloromethane (3x). The product will move into the organic layer.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: The crude this compound can be further purified by column chromatography on silica gel or by recrystallization.

Key Applications in Research and Development

The unique structural features of this compound make it a valuable intermediate in several high-value chemical industries.

-

Pharmaceutical and Agrochemical Synthesis: It serves as a key building block for creating more complex molecules with potential biological activity.[1] The presence of two nucleophilic amine sites allows for the construction of heterocyclic rings, while the fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of the final drug candidate.[1] It is particularly useful in developing compounds with potential anti-inflammatory and antimicrobial properties.[1]

-

Dye and Pigment Industry: As an aromatic diamine, it is a crucial component in the synthesis of azo dyes. The diamine can be diazotized and coupled with other aromatic compounds to produce dyes with vibrant colors and high lightfastness, a property enhanced by the fluorine substituent.

-

Advanced Materials and Polymers: this compound is used as a monomer in the production of high-performance polymers like polyimides and polyamides. The fluorine atom imparts desirable properties to these polymers, including increased thermal stability, lower dielectric constant, and improved chemical resistance.

Safety, Handling, and Storage

Proper handling of this compound is essential due to its potential hazards.

GHS Hazard Classification

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Data sourced from aggregated GHS information.

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved particulate respirator.

-

Hygiene: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is often between 2-8 °C to maintain long-term stability.

References

- Google Patents. (n.d.). US3586719A - Process for preparing 4-fluoro-3-nitroaniline.

-

New Journal of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 4-Fluoro-1,3-diaminobenzene. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Global Substance Registration System (GSRS). (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

YouTube. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 4-Fluoro-3-nitroaniline. Retrieved from [Link]

-

University of Ottawa NMR Facility Blog. (2007, October 9). 13C NMR of Fluorinated Organics. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1,4-Benzenediamine. Retrieved from [Link]

Sources

- 1. 4-Fluoro-1,3-diaminobenzene [myskinrecipes.com]

- 2. This compound | C6H7FN2 | CID 80435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 6. US3586719A - Process for preparing 4-fluoro-3-nitroaniline - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of 4-Fluorobenzene-1,3-diamine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 4-Fluorobenzene-1,3-diamine (4-FMPD), a pivotal intermediate in the production of high-performance polymers, pharmaceuticals, and advanced dyestuffs.[1] This document, intended for researchers, chemists, and drug development professionals, moves beyond simple protocol recitation. It delves into the mechanistic underpinnings of key transformations, explains the rationale behind procedural choices, and offers a comparative analysis of prevalent synthetic methodologies. The core of this guide focuses on the robust and widely applicable strategy of reducing 2,4-dinitro-1-fluorobenzene, detailing both classical metal-acid systems and modern catalytic hydrogenation techniques. Each protocol is presented as a self-validating system, ensuring scientific integrity and reproducibility.

Introduction: The Significance of this compound

This compound, also known as 4-fluoro-m-phenylenediamine (CAS No. 6264-67-1), is an aromatic diamine whose unique chemical architecture makes it a valuable building block in organic synthesis.[2][3] The presence of a fluorine atom on the benzene ring significantly alters the molecule's electronic properties, enhancing metabolic stability in pharmaceutical applications and improving the thermal and lightfastness properties of derived polymers and dyes.[1] Its applications are diverse, ranging from being a crucial component in specialty polymers used in electronics and automotive industries to serving as a precursor for agrochemicals and pharmaceutical agents with potential anti-inflammatory and antimicrobial properties.[1]

The strategic placement of the two amine groups at the 1- and 3-positions, meta to each other, allows for specific regioselectivity in polymerization and other derivatization reactions. This guide will provide the necessary technical details to reliably synthesize this important compound in a laboratory setting.

Core Synthetic Strategy: From Dinitro Precursor to Diamine

The most direct and industrially viable route to this compound involves the reduction of its dinitro precursor, 1-fluoro-2,4-dinitrobenzene. This strategy is advantageous due to the accessibility of the starting materials and the high efficiency of the nitro group reduction, a fundamental transformation in organic chemistry.[4]

The overall synthetic pathway can be visualized as a two-stage process:

-

Nitration: Synthesis of the key intermediate, 1-fluoro-2,4-dinitrobenzene.

-

Reduction: Conversion of the dinitro compound to the target diamine, this compound.

Caption: Overall synthetic pathway to this compound.

Synthesis of Precursor: 1-Fluoro-2,4-dinitrobenzene

The key intermediate, 1-fluoro-2,4-dinitrobenzene (also known as Sanger's reagent), is typically prepared via the nitration of a less substituted fluorobenzene.[2][5] A common starting material is 1-fluoro-4-nitrobenzene, which itself can be prepared from 4-nitrochlorobenzene via the Halex process.[6]

The nitration is a classic electrophilic aromatic substitution. A mixed acid system of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is employed. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring. The existing nitro group is deactivating and meta-directing, while the fluorine is deactivating but ortho, para-directing. The incoming nitro group is therefore directed to the position ortho to the fluorine and meta to the existing nitro group.

Synthetic Methodologies for Reduction

The reduction of the two nitro groups on 1-fluoro-2,4-dinitrobenzene to amines is the critical final step. Several reliable methods exist, each with its own set of advantages regarding cost, scale, safety, and waste profile. Aromatic amines are crucial building blocks for many useful chemicals.[7]

Method 1: Metal-Acid Reduction (Bechamp Reduction)

This is a classical, cost-effective, and highly reliable method for reducing aromatic nitro compounds on a laboratory scale.[4] Iron powder in an acidic medium is the most common reagent combination.[8]

Causality & Expertise: The reaction proceeds via single electron transfer from the surface of the iron metal to the nitro group. The acidic medium serves to protonate the intermediate nitroso and hydroxylamine species, facilitating their further reduction, and also helps to dissolve the iron oxides formed as byproducts. Acetic acid is often preferred over mineral acids like HCl as it provides a milder reaction medium, which can be beneficial for substrates sensitive to harsh acidic conditions.[8][9]

Detailed Protocol 1: Reduction using Iron in Acetic Acid[9]

Materials:

-

1-Fluoro-2,4-dinitrobenzene (1 mmol, 186.1 mg)

-

Iron powder (100 mesh, 670 mg, ~12 mmol)

-

Glacial Acetic Acid (5 mL)

-

Deionized Water (0.5 mL)

-

Ethyl Acetate (EtOAc)

-

10% Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (Brine) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

-

Setup: In a 20 mL round-bottomed flask equipped with a magnetic stir bar and reflux condenser, add glacial acetic acid (5 mL) and water (0.5 mL).

-

Dispersion: Add 1-fluoro-2,4-dinitrobenzene (1 mmol) to the flask and stir to create a dispersion.

-

Addition of Iron: While stirring vigorously at room temperature (25 °C), add the iron powder (670 mg) portion-wise over 10 minutes. The reaction is exothermic; maintain the temperature with a water bath if necessary.

-

Reaction: Stir the reaction mixture vigorously at 25 °C for 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Workup - Quenching & Filtration: Dilute the reaction mixture with ethyl acetate (15 mL). Filter the mixture through a pad of Celite® to remove the iron salts. Wash the filter cake with additional ethyl acetate (2 x 10 mL).

-

Workup - Extraction: Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL), 10% NaHCO₃ solution (2 x 15 mL, until effervescence ceases), and finally with brine (15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel or neutral alumina, typically using a hexane/ethyl acetate gradient, to afford pure this compound.[8] An expected yield is approximately 82%.[8]

Method 2: Catalytic Hydrogenation

Catalytic hydrogenation is a cleaner and often more efficient alternative, widely used in industrial processes.[10] It involves the use of hydrogen gas (H₂) and a metal catalyst, such as Palladium on Carbon (Pd/C) or Raney Nickel.[4][11]

Causality & Expertise: In this heterogeneous catalysis, both the dinitroaromatic compound and hydrogen gas adsorb onto the surface of the metal catalyst. The H-H bond in H₂ is cleaved, and the hydrogen atoms are transferred to the nitro groups in a stepwise fashion, reducing them to amines. This method avoids the large quantities of metallic waste generated in the Bechamp reduction. Catalytic hydrogenation using H₂/Pt in acetic acid is noted for providing good yield and purity.[10]

Detailed Protocol 2: Catalytic Hydrogenation using Raney Nickel[12]

(Note: This protocol is adapted from the reduction of a related mono-nitro compound and is applicable here. Extreme caution must be exercised when handling Raney Nickel and hydrogen gas.)

Materials:

-

1-Fluoro-2,4-dinitrobenzene (10 mmol, 1.86 g)

-

Anhydrous Ethanol (50 mL)

-

Raney Nickel (approx. 0.3-0.5 g, slurry in water)

-

Hydrogen (H₂) gas cylinder and regulator

Procedure:

-

Catalyst Preparation: In a hydrogenation vessel (e.g., a Parr shaker apparatus), carefully wash the Raney Nickel slurry with anhydrous ethanol (3 x 10 mL) to remove water.

-

Reaction Setup: Add the 1-fluoro-2,4-dinitrobenzene and the washed Raney Nickel catalyst to the vessel. Add anhydrous ethanol (50 mL).

-

Hydrogenation: Seal the vessel, purge it several times with nitrogen, and then with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 1.0 MPa).

-

Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 8-12 hours. Monitor the reaction by observing the cessation of hydrogen uptake.

-

Workup: Carefully depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. CAUTION: The Raney Nickel on the filter pad is pyrophoric and must be kept wet with water or ethanol at all times and disposed of properly.

-

Isolation: Concentrate the ethanolic filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Caption: Experimental workflow for the Metal-Acid Reduction protocol.

Data Presentation & Method Comparison

Selecting a synthetic method often involves a trade-off between various factors. The following table summarizes the key parameters for the described reduction methodologies.

| Parameter | Method 1: Fe / Acetic Acid | Method 2: Catalytic Hydrogenation (H₂/Raney Ni) |

| Principle | Stoichiometric Metal Reduction | Heterogeneous Catalytic Reduction |

| Typical Yield | Good (~82%)[8] | Very Good to Excellent (>90%)[11] |

| Purity (Post-Workup) | Moderate; requires purification | High; may require minimal purification |

| Reaction Conditions | Ambient temperature & pressure | Ambient temperature, elevated H₂ pressure (1.0 MPa)[11] |

| Safety Concerns | Exothermic reaction | Flammable H₂ gas, pyrophoric catalyst (Raney Ni) |

| Waste Profile | High (Iron salts) | Low (Catalyst is recycled/reused) |

| Equipment | Standard laboratory glassware | Specialized hydrogenation apparatus (e.g., Parr shaker) |

| Cost-Effectiveness | High (Inexpensive reagents) | Moderate (Higher catalyst & equipment cost) |

Purification and Characterization

Purification: Regardless of the synthetic method, a robust purification strategy is essential to achieve high-purity this compound, which typically presents as a white to brown powder or lump.[1]

-

Filtration and Extraction: The initial workup is crucial for removing inorganic salts and catalysts.

-

Column Chromatography: This is the most effective method for removing organic impurities and unreacted starting material.[8]

-

Recrystallization/Crystallization: For achieving very high purity (>99%), low-temperature crystallization from a suitable solvent system can be employed.

Characterization: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Property | Expected Value | Source(s) |

| Molecular Formula | C₆H₇FN₂ | [1][2] |

| Molecular Weight | 126.13 g/mol | [1] |

| Appearance | White to brown powder or lump | [1] |

| Melting Point | 34-37 °C | |

| Boiling Point | 152-153 °C (at reduced pressure) | |

| Purity (GC) | ≥ 98% | [1] |

Further characterization via ¹H NMR, ¹³C NMR, ¹⁹F NMR, and IR spectroscopy would confirm the molecular structure.

Conclusion

The synthesis of this compound is most effectively achieved through the reduction of 1-fluoro-2,4-dinitrobenzene. For laboratory-scale synthesis, the iron-acetic acid reduction method offers a balance of simplicity, cost-effectiveness, and good yields. For larger-scale or industrial applications where efficiency and waste minimization are paramount, catalytic hydrogenation is the superior choice, despite requiring specialized equipment and more stringent safety protocols. The protocols and comparative data provided in this guide offer researchers a solid foundation for selecting and executing the most appropriate synthesis for their specific needs, ensuring a reliable supply of this versatile chemical intermediate.

References

- Vertex AI Search. (n.d.). What is the synthesis method of 4-Fluoro-1,2-phenylenediamine and its applications? - FAQ. Retrieved January 11, 2026.

- Joshi, G. (2016, January 22). What is the best way to reduce dinitro aromatic compounds to their respective amine considering the yield and purity of the product thus formed?

-

MySkinRecipes. (n.d.). 4-Fluoro-1,3-diaminobenzene. Retrieved January 11, 2026, from [Link]

- Ossila. (n.d.). 4-Fluoro-1,2-phenylenediamine | CAS Number 367-31-7. Retrieved January 11, 2026.

-

gsrs. (n.d.). This compound. Retrieved January 11, 2026, from [Link]

- Alchem Pharmtech. (n.d.). CAS 6264-67-1 | this compound. Retrieved January 11, 2026.

- BOC Sciences. (n.d.). CAS 6264-67-1 4-Fluoro-1,3-diaminobenzene. Retrieved January 11, 2026.

- Journal of Synthetic Chemistry. (2024, May 14). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Retrieved January 11, 2026.

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved January 11, 2026, from [Link]

- ResearchGate. (n.d.). Dinitro compounds and their corresponding diamines used for the synthesis of the copolymers. Retrieved January 11, 2026.

- Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved January 11, 2026.

- SynHet. (n.d.). This compound. Retrieved January 11, 2026.

- Google Patents. (n.d.). US5105012A - Catalytic reduction of dinitrobenzenes using a noble metal catalyst and iron or iron salts.

-

PrepChem.com. (n.d.). Preparation of 1,3-phenylenediamine. Retrieved January 11, 2026, from [Link]

- Thermo Fisher Scientific. (n.d.). 4-Fluoro-o-phenylenediamine, 97% 25 g. Retrieved January 11, 2026.

- Wikipedia. (n.d.). 4-Fluoronitrobenzene. Retrieved January 11, 2026.

- MDPI. (n.d.). Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor. Retrieved January 11, 2026.

- ACS Publications. (n.d.). Synthesis of Fluorinated Fluoresceins | The Journal of Organic Chemistry. Retrieved January 11, 2026.

- ResearchGate. (n.d.). Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene.... Retrieved January 11, 2026.

- Sigma-Aldrich. (n.d.). 4-Fluoro-1,2-phenylenediamine 97 367-31-7. Retrieved January 11, 2026.

- JMU Scholarly Commons. (n.d.). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Retrieved January 11, 2026.

- NIH - PMC. (2024, July 26). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved January 11, 2026.

- Google Patents. (n.d.). US5382725A - Process for the purification of 1,3-dihalobenzene from an isomeric mixture of....

Sources

- 1. quora.com [quora.com]

- 2. 1-Fluoro-2,4-dinitrobenzene - Wikipedia [en.wikipedia.org]

- 3. 1-Fluoro-2,4-dinitrobenzene [drugfuture.com]

- 4. Dinitrofluorobenzene | C6H3FN2O4 | CID 6264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Fluoro-2,4-dinitrobenzene, 99% | Fisher Scientific [fishersci.ca]

- 6. 4-Fluoronitrobenzene - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Amino acid modifier-1-Fluoro-2,4-dinitrobenzene [DNFB] [gbiosciences.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Experiment 11: Electrophilic Aromatic Substitution – Nitration – Department of Chemistry – UW–Madison [chem.wisc.edu]

An In-depth Technical Guide to 4-Fluorobenzene-1,3-diamine (CAS: 6264-67-1)

Abstract: This technical guide provides a comprehensive overview of 4-Fluorobenzene-1,3-diamine, a pivotal building block in the synthesis of advanced materials, pharmaceuticals, and specialty chemicals. The strategic incorporation of a fluorine atom onto the phenylenediamine scaffold significantly modifies its chemical properties, offering enhanced stability, altered basicity, and unique reactivity profiles.[1][2] This document serves as a resource for researchers, chemists, and drug development professionals, detailing the compound's physicochemical properties, a validated synthesis protocol, key applications, and essential safety and handling procedures. Our objective is to bridge fundamental chemical principles with practical, field-proven insights to facilitate innovation.

Introduction and Strategic Importance

This compound, also known as 4-Fluoro-1,3-phenylenediamine, is an aromatic amine whose utility stems from its trifunctional nature: two nucleophilic amine groups and a fluorine substituent on an aromatic ring. The fluorine atom, with its high electronegativity and small size, exerts a powerful inductive electron-withdrawing effect, which modulates the basicity and nucleophilicity of the adjacent amine groups.[3] This modification is critical in drug design for tuning pKa values to optimize drug absorption and in materials science for controlling polymerization reactions. The compound serves as a crucial intermediate in the synthesis of azo dyes, high-performance polymers, agrochemicals, and, most significantly, pharmaceutical agents with potential anti-inflammatory and antimicrobial properties.[1][2]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is foundational for its application in research and development.

Physicochemical Properties

The key properties of this compound are summarized in the table below, compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 6264-67-1 | [1][2][4] |

| Molecular Formula | C₆H₇FN₂ | [1][4][5] |

| Molecular Weight | 126.13 g/mol | [1][4][5] |

| Appearance | White to brown or black powder/lump | [1][2] |

| Melting Point | 34-37 °C | [1] |

| Boiling Point | 152-153 °C | [1][] |

| IUPAC Name | This compound | [] |

| SMILES | C1=CC(=C(C=C1N)N)F | [4] |

| InChIKey | QNDFYLBDUWCFJO-UHFFFAOYSA-N | [4] |

| Purity (GC) | ≥ 98% | [2] |

Spectroscopic Signature (¹³C NMR)

While full spectral data are available from commercial suppliers, an understanding of the expected ¹³C NMR spectrum is invaluable for structural confirmation. The fluorine and two amine groups significantly influence the chemical shifts of the aromatic carbons.

-

C-F Carbon (C4): This carbon will exhibit the largest chemical shift (downfield) due to the direct attachment of the highly electronegative fluorine atom and will appear as a doublet due to ¹JCF coupling. Expected δ ≈ 150-160 ppm.

-

C-NH₂ Carbons (C1, C3): These carbons are shielded by the electron-donating amine groups and will appear upfield. Expected δ ≈ 135-145 ppm.

-

Other Aromatic Carbons (C2, C5, C6): The chemical shifts of these carbons will be influenced by the combined electronic effects of the substituents.

Synthesis and Purification

The most common and industrially scalable synthesis of aromatic amines is the reduction of the corresponding nitro compounds. This compound is typically prepared via the catalytic hydrogenation of 4-fluoro-1,3-dinitrobenzene.

Proposed Synthesis Pathway

The reduction of the two nitro groups is a robust and high-yielding transformation.

Caption: Synthesis of this compound via catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation

This protocol describes a standard laboratory procedure for the reduction of 4-fluoro-1,3-dinitrobenzene.

Materials:

-

4-Fluoro-1,3-dinitrobenzene

-

Palladium on carbon (Pd/C), 10%

-

Ethanol (reagent grade)

-

Hydrogen gas (H₂)

-

Parr Hydrogenator or similar hydrogenation apparatus

-

Celite™ or another filtration aid

Procedure:

-

Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and purged with an inert gas (e.g., nitrogen or argon).

-

Charging the Reactor: To the vessel, add 4-fluoro-1,3-dinitrobenzene (1.0 eq). Add ethanol as the solvent (approx. 10-15 mL per gram of starting material).

-

Catalyst Addition: Under the inert atmosphere, carefully add the 10% Pd/C catalyst (5-10 mol%).

-

Scientist's Note: Pd/C is the catalyst of choice due to its high activity and efficiency in reducing aromatic nitro groups.[7] It must be handled with care as it can be pyrophoric when dry.

-

-

Hydrogenation: Seal the reaction vessel. Purge the system several times with hydrogen gas to remove all air. Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi).

-

Reaction: Begin vigorous stirring and heat the reaction to a moderate temperature (e.g., 40-50 °C) if necessary to increase the reaction rate. Monitor the reaction progress by observing hydrogen uptake or by TLC/LC-MS analysis of aliquots.

-

Work-up: Once the reaction is complete (cessation of hydrogen uptake), cool the vessel to room temperature. Carefully vent the excess hydrogen and purge the system with an inert gas.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite™ to remove the palladium catalyst. Wash the filter cake with additional ethanol to ensure complete recovery of the product.

-

Trustworthiness Check: The filter pad must be kept wet with solvent during filtration to prevent the pyrophoric catalyst from igniting upon contact with air.

-

-

Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude solid or oil is this compound.

Purification

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel if higher purity is required.

Applications in Research and Drug Development

The unique electronic properties conferred by the fluorine atom make this compound a valuable scaffold in several areas.

Pharmaceutical Intermediate

This diamine is a key building block for synthesizing active pharmaceutical ingredients (APIs). The presence of fluorine can enhance metabolic stability by blocking sites of oxidative metabolism and increase lipophilicity, which can improve cell membrane permeability.[3] Its diamine functionality allows for the construction of complex heterocyclic systems, which are common motifs in drug molecules.[2][8]

Sources

- 1. 4-Fluoro-1,3-diaminobenzene [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. scbt.com [scbt.com]

- 7. US5105012A - Catalytic reduction of dinitrobenzenes using a noble metal catalyst and iron or iron salts - Google Patents [patents.google.com]

- 8. ajrconline.org [ajrconline.org]

physical properties of 4-Fluorobenzene-1,3-diamine

An In-depth Technical Guide to the Physical Properties of 4-Fluorobenzene-1,3-diamine

This guide provides a comprehensive overview of the core (CAS No. 6264-67-1), a key intermediate in the synthesis of pharmaceuticals, dyes, and advanced materials.[1][2] Intended for researchers, chemists, and drug development professionals, this document synthesizes literature data with practical, field-proven methodologies for property determination, ensuring a robust understanding of this versatile compound.

Core Molecular and Physical Characteristics

This compound, also known as 4-Fluoro-1,3-phenylenediamine, is an aromatic amine whose properties are defined by its benzene core, two amine functional groups, and a single fluorine substituent.[3] This unique structure imparts specific reactivity and physical characteristics crucial for its application in complex organic synthesis.[1]

The fundamental physical and molecular data are summarized below.

| Property | Value | Source(s) |

| CAS Number | 6264-67-1 | [2][][5] |

| Molecular Formula | C₆H₇FN₂ | [2][][6][7] |

| Molecular Weight | 126.13 g/mol | [1][3][][6] |

| Appearance | White to brown or black powder/lump | [1][2] |

| Density | 1.284 g/cm³ | [] |

Thermal Properties: A Gauge of Purity and Stability

The thermal behavior of a compound, specifically its melting and boiling points, serves as a critical indicator of its purity and provides essential data for handling and reaction setup.

Melting Point

A sharp, well-defined melting point range is a primary indicator of a pure crystalline solid.[8] Impurities typically cause a depression and broadening of the melting range.[8][9]

| Reported Melting Point | Source(s) |

| 34-37 °C | [1] |

| 36 °C | [2] |

Causality in Experimental Choices: The determination of a melting point is not merely about heating a substance; it is a controlled process designed to maintain thermal equilibrium between the solid and liquid phases. A rapid heating rate can lead to an erroneously high and broad melting range because the heat transfer to the sample and the thermometer's response lag behind the actual temperature of the heating block.[9] Therefore, a slow, controlled temperature ramp (e.g., 1-2 °C per minute) near the expected melting point is crucial for an accurate measurement.

Experimental Protocol: Capillary Melting Point Determination

This protocol describes the use of a modern digital melting point apparatus, a standard and reliable method in organic chemistry.[9][10]

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. Crush any lumps to ensure uniform packing.[10]

-

Capillary Loading: Gently tap the open end of a capillary tube into the powdered sample until a small amount (2-3 mm in height) enters the tube.

-

Sample Packing: To pack the sample tightly at the bottom of the sealed tube, drop the capillary tube, sealed-end down, through a long, narrow glass tube onto a hard surface. A tightly packed sample ensures uniform heat transfer.[9]

-

Apparatus Setup: Place the loaded capillary into the heating block of the melting point apparatus.

-

Rapid Initial Heating: Set a starting temperature approximately 10-15 °C below the expected melting point (around 35 °C) and heat rapidly to this temperature.[9]

-

Slow Ramp for Measurement: Once the starting temperature is reached, reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Observation and Recording: Observe the sample through the magnifying eyepiece. Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point range is T₁ - T₂.

Caption: Workflow for Melting Point Determination.

Boiling Point

The boiling point provides information about a substance's volatility. For compounds like this compound, which are solid at room temperature, the boiling point is typically measured under reduced pressure to prevent decomposition at high temperatures.

| Reported Boiling Point | Source(s) |

| 152-153 °C (at atmospheric pressure) | [1][] |

| 153 °C (at 23 mmHg) | [2] |

Solubility Profile: Unveiling Functional Group Chemistry

The solubility of a compound provides strong clues about its polarity and the nature of its functional groups. As an amine, this compound is expected to behave as an organic base.[11][12]

Theoretical Basis:

-

In Water: Low-molecular-weight amines can exhibit some water solubility.[12] However, the hydrophobic benzene ring will limit this.

-

In 5% HCl: Being basic, the amine groups will be protonated by the acid to form a water-soluble ammonium salt (R-NH₂ + HCl → R-NH₃⁺Cl⁻). This reaction is a hallmark of an amine.

-

In 5% NaOH: No reaction is expected, as there is no acidic proton to be removed by the base. The compound should remain insoluble.

Experimental Protocol: Qualitative Solubility Testing

-

Setup: Label three test tubes: "Water," "5% HCl," and "5% NaOH."

-

Dispensing: Add approximately 2 mL of the respective solvent to each test tube.

-

Sample Addition: Add a small amount (~20-30 mg) of this compound to each tube.

-

Mixing and Observation: Agitate each tube vigorously for 30-60 seconds. Observe whether the solid dissolves completely. Record as "soluble" or "insoluble."[13]

-

pH Test: For the aqueous solution, test the pH with litmus or pH paper to confirm its basicity.[13]

Caption: Logic Diagram for Amine Solubility Testing.

Spectroscopic Signature: The Molecular Fingerprint

Spectroscopic data provides unambiguous structural confirmation. While specific spectra for this compound are not universally published, its features can be reliably predicted based on its functional groups.

| Technique | Expected Features |

| FTIR | ~3450-3350 cm⁻¹ (N-H stretch, 2 bands for primary amine), ~1620 cm⁻¹ (N-H bend), ~1300 cm⁻¹ (C-N stretch), Aromatic C-H and C=C bands.[14][15] |

| ¹⁹F NMR | A single resonance, with its chemical shift influenced by the aromatic ring and amine groups. J-coupling to adjacent ¹H nuclei would be expected.[16][17] |

| ¹H NMR | Resonances in the aromatic region (~6.0-7.5 ppm), with splitting patterns determined by coupling to each other and to the ¹⁹F nucleus. Signals for the -NH₂ protons may be broad. |

| ¹³C NMR | Resonances in the aromatic region (~110-160 ppm). A large C-F coupling constant for the carbon directly bonded to fluorine is a key feature. |

Expert Insight on Spectroscopic Analysis:

-

FTIR: The presence of two distinct peaks in the N-H stretching region is strong evidence for the primary amine (-NH₂) groups.[14]

-

¹⁹F NMR: This is a particularly powerful technique for fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.[17][18] Computational methods are often used to predict ¹⁹F chemical shifts with reasonable accuracy, aiding in structural confirmation.[16][19]

-

Mass Spectrometry: The exact mass can be determined to confirm the molecular formula C₆H₇FN₂ (Exact Mass: 126.0593).[]

Conclusion

The are well-defined and consistent with its structure as a low-melting aromatic amine. Its thermal characteristics indicate good purity standards in commercially available samples, while its solubility and spectroscopic profiles provide clear and reliable methods for its identification and characterization. A thorough understanding of these properties is fundamental for the successful use of this compound in research and development, ensuring proper handling, accurate characterization, and effective application in synthetic chemistry.

References

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

Wody, D. T., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(7), 3656–3664. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

-

EMBIBE. (2023, January 25). Test for Amines: Check Solubility and Litmus Test, Hinsberg Test. Retrieved from [Link]

-

Angelo State University. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 4-Fluoro-1,3-diaminobenzene. Retrieved from [Link]

-

Wody, D. T., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. NIH National Library of Medicine. Retrieved from [Link]

-

Wody, D. T., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ACS Publications. Retrieved from [Link]

-

Al-Dahhan, W. H. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]

-

Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]

-

Gerig, J. T. (2004). Fluorine NMR. eMagRes. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... Retrieved from [Link]

-

U.S. Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

-

BYJU'S. (n.d.). Test for Amino Groups. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of aniline tetramer. Retrieved from [Link]

-

University of Missouri–St. Louis. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

University of Calgary. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

Sources

- 1. 4-Fluoro-1,3-diaminobenzene [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C6H7FN2 | CID 80435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alchempharmtech.com [alchempharmtech.com]

- 6. scbt.com [scbt.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. westlab.com [westlab.com]

- 11. embibe.com [embibe.com]

- 12. moorparkcollege.edu [moorparkcollege.edu]

- 13. www1.udel.edu [www1.udel.edu]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biophysics.org [biophysics.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. | Semantic Scholar [semanticscholar.org]

4-Fluorobenzene-1,3-diamine molecular structure

An In-depth Technical Guide to 4-Fluorobenzene-1,3-diamine: A Core Scaffold in Modern Drug Discovery

Abstract

This compound is a strategically important building block in medicinal chemistry, valued for its unique combination of a fluorine substituent and two nucleophilic amine groups within a stable aromatic framework. The presence of fluorine can significantly enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, spectroscopic profile, and synthetic utility of this compound. It details its reactivity, provides an example synthetic protocol, and discusses its application as a key intermediate in the development of targeted therapeutics, making it an essential resource for researchers and scientists in drug development.

The Strategic Imperative of Fluorine in Medicinal Chemistry

The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, employed to fine-tune molecular properties and enhance therapeutic profiles. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds impart several advantageous effects. These include blocking sites of metabolism to increase drug half-life, modulating the acidity or basicity (pKa) of nearby functional groups to improve cell permeability, and participating in favorable protein-ligand interactions to boost binding affinity.

This compound emerges as a particularly valuable scaffold in this context. It offers a synthetically versatile platform where the fluorine atom acts as a strategic metabolic blocker or a modulator of electronic properties, while the two diamine groups provide reactive handles for constructing more complex molecular architectures. This combination makes it a sought-after intermediate in the synthesis of a wide range of bioactive molecules, particularly in the domain of kinase inhibitors and other targeted therapies.

Molecular Structure and Physicochemical Properties

Core Molecular Structure

The structure of this compound consists of a central benzene ring substituted with a fluorine atom at position 4, and two amino groups (-NH₂) at positions 1 and 3. This arrangement makes the molecule asymmetrical and positions the amino groups meta to each other. The electron-withdrawing nature of the fluorine atom subtly influences the nucleophilicity of the amine groups, a key factor in its synthetic reactivity.

Diagram 1: Molecular Structure of this compound

Caption: 2D representation of this compound.

Physicochemical and Spectroscopic Data

The empirical data for a molecule are critical for its identification, purification, and use in subsequent reactions. The table below summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 202-73-3 | |

| Molecular Formula | C₆H₇FN₂ | |

| Molecular Weight | 126.13 g/mol | |

| Appearance | Light brown to brown crystalline powder or crystals | |

| Melting Point | 93-97 °C | |

| Purity | ≥98% |

Spectroscopic Profile:

-

¹H NMR (Nuclear Magnetic Resonance): Proton NMR is used to determine the structure of a molecule by observing the hydrogen atoms. A typical spectrum for this compound would show distinct signals for the aromatic protons and the amine protons, with coupling patterns influenced by the fluorine atom.

-

Mass Spectrometry (MS): This technique provides the mass-to-charge ratio of the molecule. For this compound, the molecular ion peak would be expected at approximately m/z = 126.13.

-

Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups. The spectrum for this compound would be characterized by strong N-H stretching bands for the primary amine groups (typically in the 3300-3500 cm⁻¹ region) and C-F stretching bands.

Synthesis and Reactivity

Common Synthetic Route

This compound is typically synthesized via the reduction of a dinitro precursor. A common and efficient method involves the catalytic hydrogenation of 4-fluoro-1,3-dinitrobenzene.

Diagram 2: Synthesis via Catalytic Hydrogenation

Caption: Synthetic pathway for this compound.

Reactivity Profile

The synthetic utility of this compound is dominated by the reactivity of its two primary amine groups. These groups are nucleophilic and can readily participate in a variety of essential bond-forming reactions, including:

-

Amide Bond Formation: Acylation with acid chlorides or activated carboxylic acids.

-

Sulfonamide Formation: Reaction with sulfonyl chlorides.

-

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

-

Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling with aryl halides.

The two amine groups exhibit slightly different reactivity due to the electronic influence of the fluorine atom, which can sometimes be exploited for selective mono-functionalization under carefully controlled reaction conditions.

Application in Drug Development: A Core Intermediate

This compound is a crucial intermediate in the synthesis of numerous small-molecule drugs, especially kinase inhibitors used in oncology. Its structure often forms a core part of the "hinge-binding" motif that anchors the inhibitor to the ATP-binding site of the target kinase.

Example Workflow: Synthesis of an Amide-Linked Heterocycle

This protocol describes a standard laboratory procedure for the acylation of this compound, a fundamental step in building more complex drug scaffolds.

Objective: To synthesize N-(4-amino-2-fluorophenyl)acetamide through mono-acylation.

Materials:

-

This compound (1.0 eq)

-

Acetyl chloride (1.05 eq)

-

Triethylamine (TEA) or Pyridine (1.1 eq) as a base

-

Dichloromethane (DCM) as solvent

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Protocol:

-

Dissolution: Dissolve this compound in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

-

Base Addition: Add the base (e.g., triethylamine) to the solution and stir for 5 minutes.

-

Acylation: Add acetyl chloride dropwise to the cooled, stirring solution. The reaction is exothermic; maintain the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by column chromatography on silica gel to isolate the desired mono-acylated product.

Safety, Handling, and Storage

Safety Precautions:

-

This compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation and serious eye irritation.

-

It is suspected of causing genetic defects and may cause respiratory irritation.

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear chemical-resistant gloves, a lab coat, and safety goggles.

Handling and Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

The compound is light-sensitive and air-sensitive; storage under an inert atmosphere (e.g., Argon or Nitrogen) is recommended to prevent degradation.

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool in the arsenal of the medicinal chemist. Its unique structural features—a metabolically robust fluorine atom and two versatile amine groups—provide an ideal starting point for the synthesis of complex, high-value molecules. A thorough understanding of its properties, reactivity, and handling is essential for leveraging its full potential in the discovery and development of next-generation therapeutics.

References

An In-depth Technical Guide to the Spectroscopic Data of 4-Fluorobenzene-1,3-diamine

This guide provides a comprehensive technical overview of the spectroscopic data for 4-fluorobenzene-1,3-diamine (CAS No. 6264-67-1).[1][2][3] It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the structural and electronic properties of this molecule. This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral features, grounded in established scientific principles.

Introduction: The Significance of this compound

This compound is an aromatic amine whose structural features—a benzene ring substituted with two activating amino groups and a deactivating but highly electronegative fluorine atom—make it a valuable building block in medicinal chemistry and materials science.[4] The precise characterization of this molecule is paramount for its application in the synthesis of novel compounds, where its purity and structural integrity directly impact the outcome of chemical reactions and the properties of the final products. Spectroscopic analysis is the cornerstone of this characterization, providing a detailed electronic and vibrational fingerprint of the molecule. This guide will delve into the core spectroscopic techniques used to elucidate the structure of this compound: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Its Spectroscopic Implications

The arrangement of the substituents on the benzene ring in this compound dictates its spectroscopic behavior. The two amino groups are strong activating groups, donating electron density into the aromatic ring through resonance. Conversely, the fluorine atom is an electronegative group that withdraws electron density through induction, while also participating in resonance donation. This interplay of electronic effects creates a unique spectroscopic signature.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy

Experimental Protocol:

A standard ¹H NMR spectrum is acquired by dissolving approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The spectrum is recorded on a 400 MHz or higher field spectrometer at room temperature. A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

Data Interpretation:

The ¹H NMR spectrum of this compound is characterized by signals from the aromatic protons and the amine protons. The chemical shifts are influenced by the electronic effects of the amino and fluoro substituents.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| NH₂ | ~3.5 - 5.0 | Broad singlet | - |

| H-2 | ~6.0 - 6.5 | Doublet of doublets | J(H-F) ≈ 10-12, J(H-H) ≈ 2-3 |

| H-5 | ~6.0 - 6.5 | Doublet of doublets | J(H-H) ≈ 8-9, J(H-F) ≈ 5-7 |

| H-6 | ~7.0 - 7.5 | Triplet | J(H-H) ≈ 8-9 |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

The broadness of the NH₂ signal is due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange with residual water. The aromatic protons exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings. The fluorine atom will couple with ortho, meta, and para protons with decreasing magnitude.

Caption: Key ¹H-¹H and ¹H-¹⁹F couplings in this compound.

¹³C NMR Spectroscopy

Experimental Protocol:

A ¹³C NMR spectrum is typically acquired on the same sample prepared for ¹H NMR analysis. Proton-decoupled mode is used to simplify the spectrum to single lines for each unique carbon atom. A sufficient number of scans and a suitable relaxation delay are employed to ensure accurate integration, especially for quaternary carbons.

Data Interpretation:

The chemical shifts in the ¹³C NMR spectrum are highly sensitive to the electronic environment of each carbon atom. The fluorine substituent has a significant effect, causing a large downfield shift for the carbon it is directly attached to (C-4) and smaller, through-bond coupling effects on neighboring carbons.

| Carbon | Predicted Chemical Shift (ppm) | Multiplicity (in ¹⁹F coupled spectrum) | Coupling Constant (J(C-F), Hz) |

| C-1 | ~140 - 150 | Doublet | ~3-5 |

| C-2 | ~100 - 110 | Doublet | ~20-25 |

| C-3 | ~140 - 150 | Doublet | ~1-2 |

| C-4 | ~150 - 160 | Doublet | ~230-250 |

| C-5 | ~100 - 110 | Doublet | ~5-10 |

| C-6 | ~115 - 125 | Doublet | ~1-2 |

The direct C-F coupling constant is very large, which is a characteristic feature for fluorinated aromatic compounds. The two-bond and three-bond C-F couplings are also observable and provide valuable structural information.

Infrared (IR) Spectroscopy

Experimental Protocol:

An IR spectrum of solid this compound can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.

Predicted IR Data and Interpretation:

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium-Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| N-H Bend (scissoring) | 1580 - 1650 | Medium-Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

| C-N Stretch | 1250 - 1350 | Medium-Strong |

| C-F Stretch | 1100 - 1300 | Strong |

The presence of two primary amine groups will give rise to two distinct N-H stretching bands. The C-F stretch is typically a strong and characteristic absorption. The overall spectrum will be complex in the fingerprint region (below 1500 cm⁻¹) due to the various bending and stretching modes of the substituted benzene ring.

Caption: Key functional group vibrations in the IR spectrum of this compound.

Mass Spectrometry (MS)

Experimental Protocol:

A mass spectrum of this compound can be obtained using an electron ionization (EI) source coupled with a quadrupole or time-of-flight (TOF) mass analyzer. The sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography. A standard electron energy of 70 eV is used to induce ionization and fragmentation.

Predicted Mass Spectrum and Interpretation:

The mass spectrum provides information about the molecular weight and the fragmentation pattern of the molecule, which can be used to confirm its structure.

-

Molecular Ion (M⁺): The molecular weight of this compound is 126.13 g/mol .[1][2] The molecular ion peak is expected at m/z = 126. An important feature to note is the Nitrogen Rule , which states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight. This is consistent with the structure of this compound.[9]

-

Major Fragmentation Pathways: Under EI conditions, the molecular ion can undergo fragmentation. Common fragmentation pathways for aromatic amines include the loss of small neutral molecules or radicals. For this compound, expected fragments could arise from:

-

Loss of HCN (m/z = 99)

-

Loss of an amino radical (•NH₂) (m/z = 110)

-

Loss of a fluorine radical (•F) is less common but possible.

-

The presence of the fluorine atom can influence the fragmentation, and the relative abundances of the fragment ions will be characteristic of the molecule.

Safety Considerations

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is important to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

The spectroscopic characterization of this compound through NMR, IR, and MS provides a comprehensive understanding of its molecular structure. The interplay of the electron-donating amino groups and the electronegative fluorine atom results in a unique and predictable set of spectral data. This guide serves as a foundational resource for researchers, enabling them to confidently identify and utilize this important chemical building block in their scientific endeavors. The principles and methodologies outlined herein are not only applicable to the target molecule but also serve as a valuable framework for the spectroscopic analysis of other substituted aromatic compounds.

References

-

PubChem. This compound. [Link]

-

MySkinRecipes. 4-Fluoro-1,3-diaminobenzene. [Link]

-

Global Substance Registration System. This compound. [Link]

-

University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. [Link]

-

Chemistry LibreTexts. Spectroscopy of Amines. [Link]

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

-

Illinois State University. Infrared Spectroscopy. [Link]

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

-

NIST. NIST Chemistry WebBook. [Link]

-

NIST. 1,4-Benzenediamine. [Link]

-

Chemistry Steps. Amine infrared spectra. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | C6H7FN2 | CID 80435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. 4-Fluoro-1,3-diaminobenzene [myskinrecipes.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Chemistry: Amine infrared spectra [openchemistryhelp.blogspot.com]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility of 4-Fluorobenzene-1,3-diamine in Organic Solvents

Introduction

4-Fluorobenzene-1,3-diamine is a key intermediate in various fields, including the synthesis of pharmaceuticals, high-performance polymers, and specialized dyes.[1][2] Its utility in these applications is fundamentally linked to its behavior in solution, making a thorough understanding of its solubility profile essential for process development, reaction optimization, and formulation. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound in organic solvents, designed for researchers, scientists, and drug development professionals. While extensive quantitative solubility data for this specific compound is not widely published, this guide will equip you with the foundational knowledge and experimental protocols to determine its solubility in your systems of interest.

Physicochemical Properties of this compound

A molecule's solubility is dictated by its structural and electronic properties. This compound possesses a unique combination of features that influence its interaction with various solvents.

| Property | Value | Source |

| Molecular Formula | C₆H₇FN₂ | [2][3] |

| Molecular Weight | 126.13 g/mol | [2][3] |

| Melting Point | 34-37 °C | [2] |

| Boiling Point | 152-153 °C | [2] |

| Appearance | White to brown powder or lump | [1] |

The presence of two amine (-NH₂) groups makes the molecule capable of acting as a hydrogen bond donor and acceptor. The fluorine atom and the nitrogen atoms are highly electronegative, creating a significant dipole moment. The aromatic ring, however, is nonpolar. This amphiphilic nature—possessing both polar and nonpolar characteristics—is central to its solubility behavior.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. This means that substances with similar intermolecular forces are more likely to be miscible. For this compound, the following interactions are key:

-

Hydrogen Bonding: The -NH₂ groups can form strong hydrogen bonds with protic solvents (e.g., alcohols) and other hydrogen bond acceptors (e.g., acetone, ethyl acetate). This is a primary driver of solubility in polar, protic, and aprotic solvents.

-

Dipole-Dipole Interactions: The molecule's polarity allows for favorable interactions with other polar solvent molecules like dichloromethane and acetone.

-

Van der Waals Forces: The nonpolar aromatic ring will interact via weaker van der Waals forces, which are the primary mechanism for solubility in nonpolar solvents like toluene and hexane.

Aromatic amines, in general, tend to be more soluble in organic solvents than in water.[4] The hydrophobic nature of the benzene ring often limits aqueous solubility, while the amine groups facilitate interaction with a range of organic media.[4][5]

Qualitative Solubility Profile

Based on the principles above and data from structurally related compounds, a qualitative solubility profile can be predicted. This serves as a starting point for solvent selection in experimental studies.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding between the amine groups and the solvent's hydroxyl group. |

| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile | Moderate to High | Dipole-dipole interactions and hydrogen bonding with the solvent's carbonyl or nitrile groups. |

| Chlorinated | Dichloromethane | Moderate | Primarily driven by dipole-dipole interactions. |

| Aromatic | Toluene | Moderate | Favorable π-π stacking interactions between the aromatic rings of the solute and solvent. |

| Nonpolar Aliphatic | Hexane, Heptane | Low | Lack of strong intermolecular forces to overcome the crystal lattice energy of the solid diamine. |

Experimental Determination of Solubility

Given the absence of published quantitative data, experimental determination is crucial. The isothermal gravimetric method (also known as the shake-flask method) is a reliable and widely used technique.

Workflow for Isothermal Gravimetric Solubility Determination

Caption: Workflow for determining the solubility of a solid in an organic solvent.

Detailed Step-by-Step Protocol

-

Preparation:

-

Accurately weigh an excess amount of this compound into a series of glass vials with screw caps. The "excess" is crucial to ensure saturation.

-

Pipette a precise volume (e.g., 5.0 mL) of the desired organic solvent into each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an incubator shaker or on a stirring plate with a water bath to maintain a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient time (typically 24 to 48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

-

-

Sample Collection and Analysis:

-

After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature until the excess solid has fully settled.

-

Carefully withdraw a known volume (e.g., 2.0 mL) of the clear supernatant using a pre-warmed pipette to avoid premature crystallization. Use a filter tip on the pipette to prevent aspirating any solid particles.

-

Transfer the supernatant to a pre-weighed, dry vial.

-

-

Quantification:

-

Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to sublime.

-

Once the solvent is completely removed, re-weigh the vial containing the dried solute.

-

-

Calculation:

-

The mass of the dissolved solid is the final weight of the vial minus the initial weight of the empty vial.

-

Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Mass of dissolved solid (g) / Volume of supernatant taken (mL)) * 100

-

Self-Validating System and Trustworthiness

To ensure the trustworthiness of the generated data, the following checks should be integrated into the protocol:

-

Time to Equilibrium: Perform a time-course study (e.g., sampling at 12, 24, 36, and 48 hours) to confirm that the measured solubility does not change at later time points, verifying that equilibrium has been reached.

-

Reproducibility: Conduct each solubility measurement in triplicate to assess the precision of the method and identify any outliers.

-

Purity of Materials: Use high-purity this compound and analytical grade solvents, as impurities can significantly affect solubility.

Data Presentation Template

All experimentally determined solubility data should be organized systematically for clarity and comparison.

Table 1: Experimentally Determined Solubility of this compound at 25 °C

| Solvent | Solubility ( g/100 mL) ± SD | Solubility (mol/L) ± SD | Observations |

| Methanol | |||

| Ethanol | |||

| Acetone | |||

| Ethyl Acetate | |||

| Dichloromethane | |||

| Toluene | |||

| Hexane |

Conclusion

Understanding the solubility of this compound is a critical prerequisite for its effective use in scientific research and industrial applications. While a comprehensive public dataset of its solubility in various organic solvents is currently unavailable, this guide provides the necessary theoretical foundation and a robust experimental protocol to generate this vital information. By applying the principles of intermolecular forces and following a rigorous, self-validating experimental workflow, researchers can confidently determine the solubility profile of this versatile compound, enabling more efficient process development, formulation, and discovery.

References

-

MySkinRecipes. (n.d.). 4-Fluoro-1,3-diaminobenzene. Retrieved from [Link]

-

Solubility of Things. (n.d.). Benzene-1,2-diamine. Retrieved from [Link]

-

Solubility of Things. (n.d.). Benzene-1,4-diamine. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Balz-Schiemann Reaction for the Synthesis of Fluorinated Diamines

Foreword: The Strategic Imperative for Aromatic Difluorides